molecular formula C9H11NO3S B1428987 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1343576-63-5

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No. B1428987
CAS RN: 1343576-63-5
M. Wt: 213.26 g/mol
InChI Key: LVQAHAKABSVXDV-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound with the CAS Number: 1343576-63-5 . It has a molecular weight of 213.26 and its IUPAC name is 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a complex process. A unique free radical cyclization cascade is used to construct complex benzofuran derivatives . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is 1S/C9H11NO3S/c1-6-4-7-5-8 (14 (10,11)12)2-3-9 (7)13-6/h2-3,5-6H,4H2,1H3, (H2,10,11,12) . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, benzofuran compounds are the main source of some drugs and clinical drug candidates . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .


Physical And Chemical Properties Analysis

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans have demonstrated cell growth inhibitory effects in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis of Anticancer Compounds

Microwave-assisted synthesis (MWI) has been utilized to obtain a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These compounds have been evaluated for their anticancer activity against human ovarian cancer cell lines .

In Vivo Anticancer Testing

In vivo testing using murine lung cancer models has demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .

Cytotoxic Activity Against Cancer Cell Lines

Specific benzofuran derivatives have exhibited cytotoxic activity against head and neck cancer cell lines with low IC50 values, indicating potent efficacy .

Organic N-Doping Technology

Benzofuran derivatives have been studied for their potential applications in organic n-doping technology. This research is useful for identifying applications in organic devices and designing next-generation n-type dopants that are air stable .

Total Synthesis of Natural Products

Benzofuran rings are key components in the total synthesis of natural products. The synthesis often involves copper-mediated and palladium-catalyzed coupling reactions .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Therefore, the future directions of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide could be in the development of new therapeutic drugs.

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQAHAKABSVXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
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2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
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Reactant of Route 5
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 6
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

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